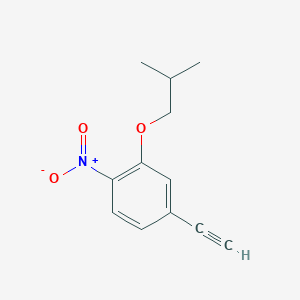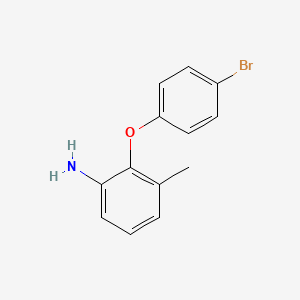![molecular formula C44H44P2 B14767253 (1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B14767253.png)
(1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine is a chiral diphosphine ligand widely used in asymmetric synthesis. This compound is known for its high enantioselectivity and reactivity in various organic reactions. It consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions, creating a C2-symmetric framework with axial chirality due to restricted rotation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine typically involves the preparation of the ditriflate of 1,1’-bi-2-naphthol, followed by a reaction with diphenylphosphine. The process begins with the reaction of ®-(+)-1,1’-bi-2-naphthol with triflic anhydride in the presence of pyridine and methylene chloride at low temperatures. The resulting ditriflate is then reacted with diphenylphosphine in the presence of a nickel catalyst and dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reagent concentrations to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, where one of the phosphine groups is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halides and bases under controlled conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
科学的研究の応用
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine is extensively used in scientific research, particularly in the field of asymmetric catalysis. Its applications include:
Biology: Employed in the synthesis of chiral molecules that are important in biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of (1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine involves its role as a chiral ligand in catalytic processes. The compound coordinates with transition metals to form complexes that facilitate enantioselective transformations. The axial chirality of the ligand induces asymmetry in the catalytic environment, leading to the preferential formation of one enantiomer over the other. This selectivity is crucial in the synthesis of chiral molecules with high enantiomeric excess .
類似化合物との比較
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral diphosphine ligand with similar applications in asymmetric catalysis.
®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine: Another chiral diphosphine ligand used in asymmetric hydrogenation and other catalytic reactions.
Uniqueness
(1R)-Dicyclohexyl(2’-(diphenylphosphino)-[1,1’-binaphthalen]-2-yl)phosphine is unique due to its specific axial chirality and the presence of both dicyclohexyl and diphenylphosphino groups. This combination provides a distinct steric and electronic environment that enhances its performance in certain catalytic reactions compared to other similar ligands.
特性
分子式 |
C44H44P2 |
|---|---|
分子量 |
634.8 g/mol |
IUPAC名 |
dicyclohexyl-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C44H44P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-2,5-8,13-22,27-32,37-38H,3-4,9-12,23-26H2 |
InChIキー |
KPDBBGWGOOUYEW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




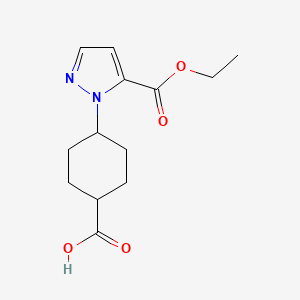
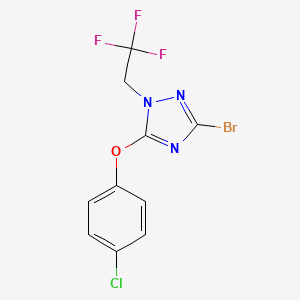
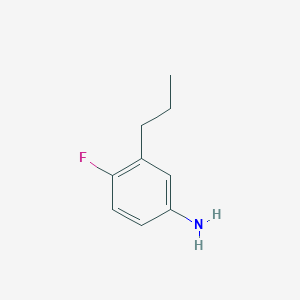
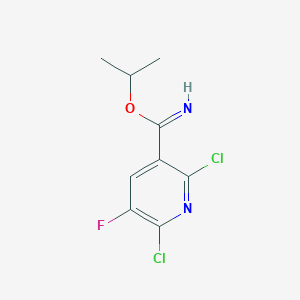
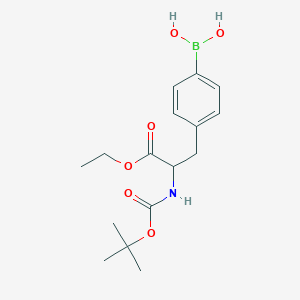
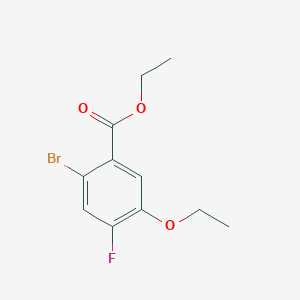
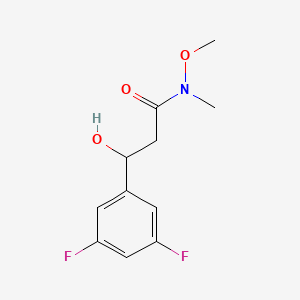

![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)
![(S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14767239.png)
